3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C14H19NO3. This compound is notable for its unique bicyclic structure, which includes a piperidine ring and a bicyclo[2.2.1]heptene framework. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with piperidine and a suitable coupling agent. One common method includes the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in various scientific research applications, including:
Proteomics: As a specialty reagent for the study of protein interactions and modifications.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The piperidine ring may play a role in binding to these targets, while the bicyclic framework provides structural rigidity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Similar bicyclic structure but lacks the piperidine ring.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Similar bicyclic structure with an ester functional group instead of the piperidine ring
Uniqueness
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of both a piperidine ring and a bicyclic framework.
Properties
IUPAC Name |
3-(piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-6-2-1-3-7-15)11-9-4-5-10(8-9)12(11)14(17)18/h4-5,9-12H,1-3,6-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKXWOPQJSDTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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